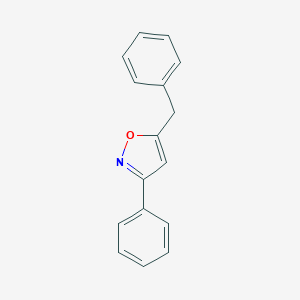

Isoxazole, 3-phenyl-5-(phenylmethyl)-

Description

BenchChem offers high-quality Isoxazole, 3-phenyl-5-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazole, 3-phenyl-5-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18753-56-5 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

5-benzyl-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-16(17-18-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |

InChI Key |

OYLPWPUOHCMCOK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=CC(=NO2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NO2)C3=CC=CC=C3 |

Synonyms |

5-Benzyl-3-phenylisoxazole |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Isoxazole, 3 Phenyl 5 Phenylmethyl

Fundamental Reactivity of the Isoxazole (B147169) Ring System

The isoxazole nucleus, while formally aromatic, possesses a labile N-O bond that serves as a site for various chemical transformations. quizlet.com This bond cleavage is central to the utility of isoxazoles as synthetic intermediates, effectively masking difunctional chemical synthons. quizlet.com

The cleavage of the N-O bond in the isoxazole ring is a characteristic reaction that can be initiated by various methods, including reduction, base-catalysis, and photochemical irradiation. quizlet.comnih.gov This ring-opening process transforms the heterocyclic system into versatile acyclic intermediates.

Under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd) or using dissolving metals, the N-O bond is readily cleaved. This process typically yields an enaminone intermediate. For 3-phenyl-5-benzylisoxazole, this transformation would produce 1,4-diphenyl-3-amino-2-buten-1-one. Subsequent hydrolysis of this enaminone under acidic conditions can afford the corresponding β-dicarbonyl compound, 1,4-diphenylbutane-1,3-dione.

Base-promoted ring-opening is another important pathway, particularly for isoxazoles lacking a substituent at the C3 position. chemistry.coach However, for 3,5-disubstituted isoxazoles, strong bases like organolithium reagents can lead to deprotonation at the C4 position rather than immediate ring cleavage. cdnsciencepub.comresearchgate.net Photochemical cleavage of the N-O bond also occurs, typically leading to a vinylnitrene diradical, which can undergo a variety of rearrangements, most notably to form an oxazole (B20620). beilstein-journals.org

A more specialized ring-opening reaction involves electrophilic fluorination. Treatment of substituted isoxazoles with an electrophilic fluorine source like Selectfluor® can induce fluorination followed by N-O bond cleavage and deprotonation, ultimately yielding α-fluorocyano-ketones. researchgate.netresearchgate.net

| Condition | Key Intermediate | Primary Product from 3-phenyl-5-benzylisoxazole | Final Product after Hydrolysis |

|---|---|---|---|

| Reductive Cleavage (e.g., H₂/Pd) | Enaminone | 1,4-diphenyl-3-amino-2-buten-1-one | 1,4-diphenylbutane-1,3-dione |

| Photochemical Irradiation | Acyl Azirine / Nitrile Ylide | 2-phenyl-5-benzyl-1,3-oxazole | N/A |

| Electrophilic Fluorination (Selectfluor®) | Fluorinated Intermediate | α-fluoro-β-phenyl-γ-cyanoketone derivative | N/A |

The two phenyl rings in 3-phenyl-5-benzylisoxazole exhibit different reactivity profiles towards electrophilic aromatic substitution (EAS) due to the electronic nature of their connection to the isoxazole core.

On the 3-phenyl group: The isoxazole ring is attached directly to this phenyl group. Due to the electronegativity of the nitrogen and oxygen atoms, the isoxazolyl substituent acts as an electron-withdrawing group through a negative inductive effect (-I). Such deactivating groups generally direct incoming electrophiles to the meta positions. organicchemistrytutor.comyoutube.com Therefore, reactions such as nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) on 3-phenyl-5-benzylisoxazole are expected to occur primarily at the 3'- and 5'-positions of the 3-phenyl ring, and the reaction rate will be slower than that of benzene (B151609) itself. uomustansiriyah.edu.iq

On the 5-(phenylmethyl)- group: In this case, the phenyl ring is separated from the isoxazole nucleus by a methylene (B1212753) (-CH₂-) spacer. This spacer insulates the phenyl ring from the strong deactivating inductive effect of the heterocycle. The benzyl (B1604629) group's reactivity is therefore dominated by the weakly activating, ortho,para-directing nature of the alkyl substituent. chemistry.coach Consequently, electrophilic substitution will preferentially occur at the 2'-, 4'-, and 6'-positions of the phenyl ring of the benzyl moiety. The benzylic position itself is also susceptible to radical reactions, such as benzylic halogenation with N-bromosuccinimide (NBS). libretexts.orguci.edu

| Phenyl Group | Substituent Effect | Expected Directing Effect | Predicted Major Monosubstitution Products (e.g., Nitration) |

|---|---|---|---|

| 3-phenyl | Deactivating (-I) | meta-directing | 3-(3-nitrophenyl)-5-benzylisoxazole |

| 5-(phenylmethyl) | Weakly Activating (+I) | ortho,para-directing | 3-phenyl-5-(4-nitrobenzyl)isoxazole and 3-phenyl-5-(2-nitrobenzyl)isoxazole |

The aromatic character of the isoxazole ring generally renders it unreactive toward nucleophilic addition reactions. The electron-rich π-system repels approaching nucleophiles. However, the ring is not entirely inert. The C4 proton of 3,5-disubstituted isoxazoles exhibits some acidity and can be removed by very strong bases, such as organolithium reagents (e.g., n-butyllithium). cdnsciencepub.comresearchgate.net This deprotonation generates a 4-lithioisoxazole derivative, which is a potent nucleophile in its own right. This intermediate can then react with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a substituent at the C4 position. This process is a nucleophilic substitution via a deprotonation-addition mechanism, rather than a direct nucleophilic addition to the ring's double bonds. cdnsciencepub.comresearchgate.net Direct nucleophilic attack on the ring carbons would require significant activation by strong electron-withdrawing groups, which are not present in the parent compound.

Rearrangement and Isomerization Pathways of Isoxazole, 3-phenyl-5-(phenylmethyl)-

The isoxazole ring, while aromatic, is susceptible to a variety of rearrangement and isomerization reactions under thermal, photochemical, or catalytic conditions. These transformations often involve cleavage of the weak N-O bond, leading to transient intermediates that can recyclize to form new heterocyclic systems or undergo further reactions.

Photochemical Isomerization:

Photochemical irradiation is a common method to induce isomerization in isoxazoles. For 3,5-disubstituted isoxazoles, this often leads to the formation of the corresponding oxazole. acs.org This transformation is believed to proceed through an initial cleavage of the N-O bond to form a vinyl nitrene intermediate, which can then rearrange and cyclize. In the case of "Isoxazole, 3-phenyl-5-(phenylmethyl)-", this would likely involve the formation of a 2-phenyl-5-(phenylmethyl)oxazole. Some studies on 3,5-disubstituted isoxazoles have also reported photo-induced solvent attack, leading to open-chain products, although this was not observed for 3,5-diphenylisoxazole. oup.com

Base-Catalyzed Rearrangements:

Base-catalyzed rearrangements of isoxazoles can lead to a variety of products, often involving ring-opening followed by recyclization. For instance, 3-aryltetrahydrobenzisoxazoles have been shown to undergo a base-mediated rearrangement to 2-aryltetrahydrobenzoxazoles. rsc.org The proposed mechanism involves deprotonation at a carbon adjacent to the isoxazole ring, followed by a series of electronic shifts leading to the oxazole. Another known base-promoted transformation is the Boulton-Katritzky rearrangement, observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org Deprotonation of the isoxazole ring itself, particularly at the C3 position, can lead to cleavage of the O-N bond and ring-opening to form an enolate. nsf.gov For "Isoxazole, 3-phenyl-5-(phenylmethyl)-", a strong base could potentially initiate ring-opening, leading to various acyclic or rearranged heterocyclic products depending on the reaction conditions.

The propensity for these rearrangements is influenced by the substituents on the isoxazole ring. The phenyl and benzyl groups in the target molecule can influence the stability of intermediates and transition states, thereby affecting the feasibility and outcome of these pathways.

| Reaction Type | Conditions | Potential Products | Key Intermediates |

| Photochemical Isomerization | UV irradiation | 2-phenyl-5-(phenylmethyl)oxazole | Vinyl nitrene |

| Base-Catalyzed Rearrangement | Strong base (e.g., Cs₂CO₃, K₂CO₃) | Ring-opened products, rearranged heterocycles (e.g., oxazoles) | Carbanions, enolates |

Mechanistic Studies of Specific Reactions (e.g., SN1, SN2 pathways)

The phenylmethyl (benzyl) group at the 5-position of the isoxazole ring introduces a benzylic carbon, which is a key site for nucleophilic substitution reactions. The reactivity of this position is significantly influenced by the adjacent phenyl ring, which can stabilize both carbocation intermediates (favoring SN1) and the transition state of a bimolecular substitution (favoring SN2). chemistrysteps.comquora.com

SN1 Pathway:

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. Benzylic halides are particularly susceptible to SN1 reactions due to the resonance stabilization of the resulting benzylic carbocation. quora.comstackexchange.com In the case of a suitable leaving group attached to the benzylic carbon of "Isoxazole, 3-phenyl-5-(phenylmethyl)-", a unimolecular dissociation would lead to a resonance-stabilized carbocation. The positive charge would be delocalized over the phenyl ring. The presence of the isoxazole ring, an electron-withdrawing heterocycle, would likely have a destabilizing inductive effect on the adjacent carbocation, potentially disfavoring the SN1 pathway compared to a simple benzyl system. However, in the presence of a polar, protic solvent and a weak nucleophile, the SN1 pathway could still be viable. stackexchange.comyoutube.com

SN2 Pathway:

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com Primary and secondary benzylic substrates are good candidates for SN2 reactions, especially with strong nucleophiles in polar aprotic solvents. youtube.com The transition state of an SN2 reaction at the benzylic carbon is stabilized by the overlap of the p-orbitals of the adjacent phenyl ring. quora.com For "Isoxazole, 3-phenyl-5-(phenylmethyl)-", the benzylic carbon is primary, which generally favors the SN2 mechanism due to reduced steric hindrance. A strong nucleophile would attack the benzylic carbon from the backside, leading to the substitution product with inversion of configuration if the carbon were chiral.

Competition between SN1 and SN2:

The choice between the SN1 and SN2 pathway at the benzylic position of "Isoxazole, 3-phenyl-5-(phenylmethyl)-" would depend on several factors:

Nature of the Nucleophile: Strong nucleophiles favor the SN2 pathway, while weak nucleophiles favor the SN1 pathway. youtube.com

Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring SN1, whereas polar aprotic solvents favor SN2. stackexchange.com

Leaving Group: A better leaving group will accelerate both SN1 and SN2 reactions.

Electronic Effects of the Isoxazole Ring: The electron-withdrawing nature of the isoxazole ring could influence the stability of the carbocation (SN1) and the electrophilicity of the benzylic carbon (SN2).

It has been observed in studies of benzyl halides that with strongly activated systems, concurrent SN1 and SN2 reactions can occur. researchgate.net Given the primary nature of the benzylic carbon in the target molecule, the SN2 pathway is generally expected to be more favorable, particularly with strong nucleophiles. However, under conditions that promote carbocation formation, the SN1 pathway cannot be entirely ruled out due to the stabilizing effect of the phenyl ring.

| Pathway | Mechanism | Favored by | Key Feature |

| SN1 | Two-step, carbocation intermediate | Weak nucleophiles, polar protic solvents | Resonance-stabilized benzylic carbocation |

| SN2 | One-step, concerted | Strong nucleophiles, polar aprotic solvents, primary benzylic carbon | Stabilized transition state by phenyl ring |

Derivatization and Structural Modification of Isoxazole, 3 Phenyl 5 Phenylmethyl

Strategies for Selective Functionalization of Positions 3 and 5

While the title compound is already substituted at the 3- and 5-positions with phenyl and phenylmethyl groups respectively, these substituents, along with the C4 position of the isoxazole (B147169) ring, serve as primary sites for further functionalization. The inherent reactivity of the isoxazole ring and its substituents dictates the strategies for selective modification.

The C4 position of the 3,5-disubstituted isoxazole ring is the most susceptible to electrophilic substitution. reddit.com This reactivity allows for the direct introduction of halogen atoms, which are valuable handles for subsequent cross-coupling reactions and nucleophilic substitutions.

Halogenation: The direct halogenation of 3,5-diarylisoxazoles at the C4 position can be conveniently achieved using N-halosuccinimides (NBS, NCS, NIS). researchgate.netelsevierpure.com For Isoxazole, 3-phenyl-5-(phenylmethyl)-, the reaction with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) in a solvent like acetic acid provides the corresponding 4-halo derivatives. The efficiency of this reaction can be influenced by the electronic nature of the substituents on the phenyl rings. elsevierpure.com In some cases, particularly for less reactive substrates, the addition of a strong acid catalyst is required to facilitate the halogenation. researchgate.net

Halomethylation: The introduction of a halomethyl group can be accomplished through a cascade reaction involving an iminoxyl radical-promoted cyclization of unsaturated ketoximes. acs.org This method allows for the synthesis of 5-(halomethyl)isoxazoles. acs.org While this is typically a synthetic route to the isoxazole core itself, similar radical-based strategies could potentially be adapted for the post-synthesis functionalization of the phenylmethyl group at the C5 position.

Table 1: Representative Halogenation Reactions at the C4-Position

| Reagent | Solvent | Conditions | Product | Typical Yield |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temp to 60°C | 4-Bromo-3-phenyl-5-(phenylmethyl)isoxazole | Good to Excellent researchgate.net |

| N-Chlorosuccinimide (NCS) | Acetic Acid | Room Temp to 60°C | 4-Chloro-3-phenyl-5-(phenylmethyl)isoxazole | Good researchgate.net |

| N-Iodosuccinimide (NIS) | Acetic Acid / H₂SO₄ | Room Temp to 60°C | 4-Iodo-3-phenyl-5-(phenylmethyl)isoxazole | Moderate to Good researchgate.net |

The introduction of heteroatom substituents such as alkoxyl, thioalkoxyl, and amino groups can significantly alter the physicochemical properties of the isoxazole derivative. These groups can be introduced either by building the isoxazole ring with the desired functionality or through post-synthetic modification, often via nucleophilic substitution of a 4-halo-isoxazole intermediate.

Alkoxyl and Thioalkoxyl Groups: 4-Alkoxy and 4-thioalkoxy derivatives can be synthesized through Williamson ether synthesis-type reactions, where a 4-halo-3-phenyl-5-(phenylmethyl)isoxazole is treated with an appropriate sodium alkoxide or sodium thiolate. The reactivity of the 4-halo precursor is key, with iodo and bromo derivatives being more reactive than chloro derivatives.

Amino Substituents: 4-Aminoisoxazoles are typically prepared by the reaction of 4-halo-isoxazoles with primary or secondary amines. nih.gov The reaction conditions often require elevated temperatures and may be facilitated by a base to neutralize the hydrogen halide formed. Alternatively, 5-aminoisoxazoles can be synthesized through cycloaddition reactions involving ynamines or via the [4+1] cycloaddition of isocyanides with α-haloketone oximes. nih.gov

The phenylmethyl (benzyl) group at the C5 position offers a versatile site for modification due to the reactivity of the benzylic methylene (B1212753) protons.

Standard benzylic functionalization reactions can be applied, including:

Oxidation: Oxidation of the methylene bridge can lead to the corresponding benzoyl derivative, 5-benzoyl-3-phenylisoxazole.

Halogenation: Free-radical bromination of the benzylic position using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions can yield 5-(bromophenylmethyl)-3-phenylisoxazole. This bromo-derivative is a key intermediate for introducing other functional groups via nucleophilic substitution.

Nucleophilic Substitution: The benzylic halide can be readily displaced by a variety of nucleophiles. For instance, reaction with sodium alkoxides, amines (like morpholine (B109124) or benzylamine), or cyanide can introduce ethoxy, amino, or cyanomethyl functionalities, respectively, on the methylene bridge of the phenylmethyl group.

Construction of Fused and Spirocyclic Systems Incorporating the Isoxazole Moiety

Building upon the isoxazole core to create more complex polycyclic architectures is a major area of synthetic exploration. mdpi.comdoaj.org Fused and spirocyclic systems often exhibit unique three-dimensional structures and are of significant interest in drug discovery. mdpi.comnih.gov

Fused Systems: The construction of fused isoxazoles often involves intramolecular cycloaddition reactions. mdpi.comnih.gov A common strategy is the intramolecular nitrile oxide cycloaddition (INOC). mdpi.com For a precursor derived from 3-phenyl-5-(phenylmethyl)isoxazole, a pendant alkyne or alkene group could be introduced onto one of the phenyl rings. Subsequent generation of a nitrile oxide from an oxime on the other phenyl ring would allow for an intramolecular [3+2] cycloaddition, leading to a complex, fused polycyclic system. nih.govmdpi.com

Spirocyclic Systems: Spiro-isoxazoles feature a common carbon atom connecting the isoxazole ring to another ring system. nih.govacs.orgresearchgate.netresearchgate.netrsc.org These are often synthesized via cycloaddition reactions where one of the reacting partners is cyclic. For example, a [4+1]-cycloaddition of an indole (B1671886) with a nitroalkene can afford spiro[indole-3,5'-isoxazoles]. nih.gov While not a direct derivatization of the title compound, this illustrates a pathway to spirocycles containing the isoxazole core. A more direct approach could involve functionalizing the benzylic position of the phenylmethyl group to create a reactive center that can participate in a spirocyclization reaction with a suitable partner.

Structure-Reactivity Relationship Studies in Modified Isoxazole, 3-phenyl-5-(phenylmethyl)- Derivatives

The chemical reactivity of the isoxazole ring and its substituents is intrinsically linked to the electronic and steric nature of the groups attached to it. researchgate.net Structure-reactivity relationship (SRR) studies investigate how these modifications influence the molecule's behavior in chemical reactions.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like halogens or nitro groups at the C4 position or on the phenyl rings generally deactivates the ring towards further electrophilic substitution but activates it for nucleophilic attack. rsc.org Conversely, electron-donating groups (EDGs) like alkoxy or amino groups increase the electron density of the isoxazole ring, enhancing its reactivity towards electrophiles. For instance, the halogenation of 3,5-diarylisoxazoles is more efficient when the phenyl ring at the 5-position bears an electron-withdrawing group. researchgate.net

Reactivity of the N-O Bond: A key feature of the isoxazole ring is the relatively weak N-O bond. researchgate.net This bond can be cleaved under various conditions, particularly reductive cleavage, leading to the formation of β-aminoenones or other 1,3-difunctional compounds. The stability of this bond and the ease of ring-opening are influenced by the substituents. Electron-withdrawing groups can facilitate reductive cleavage, making the isoxazole a useful synthetic intermediate or a "masked" form of other functional groups. researchgate.net

Steric Effects: The steric bulk of substituents can influence the regioselectivity of reactions and the accessibility of reactive sites. For example, in the construction of fused systems, steric hindrance can dictate the feasibility and outcome of intramolecular cyclization reactions. mdpi.com

Computational and Theoretical Investigations of Isoxazole, 3 Phenyl 5 Phenylmethyl

Analytical and Spectroscopic Characterization in Research of Isoxazole, 3 Phenyl 5 Phenylmethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for Isoxazole (B147169), 3-phenyl-5-(phenylmethyl)-, are not available in the searched literature. Such data would be essential for confirming the precise arrangement of hydrogen and carbon atoms, verifying the connectivity of the phenyl, isoxazole, and benzyl (B1604629) moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including the molecular ion peak (M+) and the fragmentation pattern for Isoxazole, 3-phenyl-5-(phenylmethyl)-, have not been documented in the available resources. This analysis would be crucial for confirming the compound's molecular weight and providing insights into its structural components through the characteristic breakdown of the molecule under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic IR absorption bands corresponding to the functional groups present in Isoxazole, 3-phenyl-5-(phenylmethyl)- (such as C=N and N-O stretching of the isoxazole ring, C=C stretching of the aromatic rings, and C-H stretching) have not been specifically reported. IR spectroscopy would serve to identify these key functional groups through their unique vibrational frequencies.

X-ray Crystallography for Precise Solid-State Structure Determination

There are no published X-ray crystallography studies for Isoxazole, 3-phenyl-5-(phenylmethyl)-. This technique, when applicable to a crystalline solid, provides definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles, offering an unambiguous confirmation of the molecular structure.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

While chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be standard procedures for assessing the purity and isolating Isoxazole, 3-phenyl-5-(phenylmethyl)-, specific experimental conditions, retention times (tR), or retardation factors (Rf) are not described in the located scientific literature.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 3-phenyl-5-(phenylmethyl)isoxazole derivatives, and how are intermediates validated?

- Methodology : Synthesis typically involves cyclization of substituted oximes using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS). For example, oximes (derived from aromatic aldehydes) are cyclized to form 5-(chloromethyl)-3-phenylisoxazole derivatives . Reaction progress is monitored via TLC, and products are purified by recrystallization from solvents like ethanol or methanol. Intermediate validation includes melting point analysis and spectroscopic techniques (e.g., IR, -NMR) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Key Techniques :

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm, isoxazole ring vibrations) .

- -NMR : Confirms substituent positions (e.g., phenyl protons as multiplets at δ 7.2–7.8 ppm, methylene protons as singlets or triplets) .

- X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry .

Q. What in vitro assays are used to evaluate anti-inflammatory activity of this compound?

- Approach : Standard assays include COX-1/COX-2 inhibition (via enzyme-linked immunosorbent assay, ELISA) and carrageenan-induced paw edema models in rodents. Activity is quantified using IC values and compared to reference drugs like indomethacin .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of 3-phenyl-5-(phenylmethyl)isoxazole derivatives?

- Methodology :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO energies) to predict reactivity and stability. For example, low HOMO-LUMO gaps (<4 eV) correlate with anti-inflammatory activity .

- Molecular docking : Simulates ligand-protein interactions (e.g., with cyclooxygenase-2) to identify binding affinities and key residues (e.g., Arg120, Tyr355) .

- Molecular dynamics (MD) : Assesses binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values varying across studies) may stem from differences in bacterial strains, solvent systems, or assay protocols. Resolution requires:

- Standardized protocols : Use CLSI guidelines for broth microdilution assays .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., structure-activity relationships, SAR) .

Q. What strategies optimize the synthesis of 3-phenyl-5-(phenylmethyl)isoxazole for scalability and yield?

- Advanced Techniques :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (>85%) .

- Green chemistry : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Flow chemistry : Enhances reproducibility for multi-step reactions .

Q. How can SAR studies guide the design of derivatives with enhanced pharmacological profiles?

- Key Insights :

- Substituent effects : Electron-withdrawing groups (e.g., -NO) at the 4-position of the phenyl ring enhance anti-inflammatory activity by 30–50% .

- Bioisosteric replacement : Replacing the phenylmethyl group with a sulfonamide moiety improves solubility without compromising activity .

Experimental Design & Safety

Q. What safety protocols are essential for handling this compound in the laboratory?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., NCS) .

- Respiratory protection : Use NIOSH-certified P95 respirators for aerosolized particles .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. How can crystallography resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.